molecular formula C9H15Cl B13185647 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane

Cat. No.: B13185647
M. Wt: 158.67 g/mol
InChI Key: DFOPBNKRFYBCHN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can be achieved through several methods:

    Alkylation of Cyclopentane: One approach involves the alkylation of cyclopentane with chloromethyl and prop-2-en-1-yl groups under specific conditions.

    Grignard Reaction: Another method involves the use of a Grignard reagent to introduce the prop-2-en-1-yl group, followed by chloromethylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products may include alkanes or alkenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be explored for drug development.

    Industry: May be used in the production of polymers or other materials.

Mechanism of Action

The mechanism of action for 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclopentane ring.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclopentane: Lacks the prop-2-en-1-yl group.

    1-(Prop-2-en-1-yl)cyclopentane: Lacks the chloromethyl group.

    1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness

1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is unique due to the presence of both the chloromethyl and prop-2-en-1-yl groups, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

1-(chloromethyl)-1-prop-2-enylcyclopentane

InChI

InChI=1S/C9H15Cl/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8H2

InChI Key

DFOPBNKRFYBCHN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCC1)CCl

Origin of Product

United States

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